Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate
Description
Properties
IUPAC Name |
propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDXMXJNHRMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301042901 | |
| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-85-0 | |
| Record name | Rac-naproxen 2-propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAC-NAPROXEN 2-PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction Steps and Intermediates
The patented method involves the following steps:
| Step | Description | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Isopropylation of 2-methoxynaphthalene | 2-methoxynaphthalene, isopropylating agent, mordenite catalyst (200–250°C) | 2-methoxy-6-isopropylnaphthalene (Formula IV) |
| 2 | Hydroperoxidation | Oxygen or air, radical initiator | 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene (Formula V) |
| 3 | Dehydration | Acidic conditions (e.g., H₂SO₄) | 2-methoxy-6-isopropenylnaphthalene (Formula VI) |
| 4 | Epoxidation | Peracid (e.g., mCPBA) | 2-(6-methoxy-2-naphthyl)-1-propylene oxide (Formula VII) |
| 5 | Oxidation to aldehyde | Oxidizing agent (e.g., CrO₃) | 2-(6-methoxy-2-naphthyl)propionaldehyde (Formula IX) |
| 6 | Final oxidation to carboxylic acid | Strong oxidizer (e.g., KMnO₄) | 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) |
This route emphasizes shape-selective catalysis (e.g., dealuminized mordenite) to direct isopropylation to the 6-position of the naphthalene ring, minimizing byproducts.
Esterification to this compound
The final step involves converting 2-(6-methoxynaphthalen-2-yl)propanoic acid into its isopropyl ester. Laboratory-scale protocols typically employ acid-catalyzed esterification.
Laboratory-Scale Procedure
Reagents:
-
2-(6-Methoxynaphthalen-2-yl)propanoic acid (1 equiv)
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Isopropanol (excess, as solvent and reactant)
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Sulfuric acid (catalytic, 1–5% w/w)
Steps:
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Mixing: Combine the acid and isopropanol in a round-bottom flask equipped with a reflux condenser.
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Catalysis: Add concentrated sulfuric acid dropwise under stirring.
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Reaction: Heat the mixture under reflux (~82°C) for 6–12 hours.
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Monitoring: Track reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Neutralize excess acid with sodium bicarbonate, extract the ester into an organic solvent (e.g., dichloromethane), and dry over anhydrous Na₂SO₄.
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Purification: Remove solvents under reduced pressure and isolate the product via distillation or recrystallization.
Catalytic Considerations
Sulfuric acid remains the most widely used catalyst due to its cost-effectiveness and high efficiency. However, alternatives like p-toluenesulfonic acid (PTSA) or ion-exchange resins (e.g., Amberlyst-15) may reduce side reactions such as sulfonation of the naphthalene ring.
Industrial-Scale Production
While laboratory methods prioritize simplicity, industrial processes focus on scalability and cost efficiency. Continuous flow reactors are increasingly adopted to enhance heat and mass transfer, reducing reaction times and improving yields. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (round-bottom) | Continuous flow |
| Temperature | 82°C (reflux) | 80–100°C (pressurized) |
| Catalyst Loading | 1–5% H₂SO₄ | Heterogeneous catalysts |
| Purification | Distillation | Fractional distillation |
Heterogeneous catalysts (e.g., immobilized lipases) are under investigation to enable greener processes, though sulfuric acid remains dominant due to its low cost.
Analytical Characterization
Post-synthesis analysis ensures product purity and structural fidelity:
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NMR Spectroscopy: Confirms ester formation (e.g., disappearance of carboxylic acid proton at δ 10–12 ppm and appearance of isopropyl methyl groups at δ 1.2–1.4 ppm).
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IR Spectroscopy: Ester carbonyl stretch at ~1740 cm⁻¹ and absence of broad O-H stretch from the acid.
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Mass Spectrometry: Molecular ion peak at m/z 272.34 (C₁₇H₂₀O₃).
Challenges and Optimization
Common Issues
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Incomplete Esterification: Mitigated by using excess isopropanol or molecular sieves to remove water.
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Side Reactions: Sulfuric acid may cause dehydration of isopropanol to propene; switching to PTSA reduces this risk.
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Purification Difficulties: The ester’s high boiling point (~300°C) complicates distillation, making recrystallization (e.g., from ethanol/water) preferable.
Yield Enhancement Strategies
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Reaction Monitoring: Real-time GC analysis allows timely termination to prevent decomposition.
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Catalyst Recycling: Immobilized catalysts in flow systems reduce waste.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Structure and Characteristics
Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate features an isopropyl ester group attached to a naphthalene ring substituted with a methoxy group. The compound's lipophilicity, indicated by log P values ranging from approximately 1.95 to 3.34, suggests favorable membrane permeability, making it suitable for biological applications.
Biological Applications
- Antibacterial Properties : Research has indicated that derivatives of this compound exhibit antibacterial activity against various pathogens. Studies have shown promising results in inhibiting bacterial growth, which could lead to the development of new antibacterial agents.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly its interaction with cyclooxygenase enzymes involved in the inflammatory response. It has demonstrated the ability to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators.
- Cellular Mechanisms : this compound influences cellular signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell proliferation and apoptosis. This modulation can be beneficial in cancer research and therapy.
Medicinal Applications
- Drug Development : Ongoing research aims to explore this compound as a potential drug candidate for various therapeutic applications, including pain management and anti-inflammatory treatments .
- Toxicity Studies : Investigations into dosage effects in animal models have revealed that lower doses can provide therapeutic benefits, while higher doses may lead to gastrointestinal issues and liver toxicity. Understanding these effects is critical for safe medicinal use.
Industrial Applications
This compound is also utilized in the production of polymers and materials requiring specific chemical properties. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Inhibits growth of various bacterial strains | |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes | |
| Cellular Mechanism | Modulates PI3K/Akt signaling pathway |
Table 2: Synthesis Conditions
| Reaction Type | Conditions | Notes |
|---|---|---|
| Esterification | Acid-catalyzed under reflux | Uses sulfuric acid as catalyst |
| Industrial Scale | Continuous flow reactors | Enhances efficiency and yield |
Case Study 1: Antibacterial Efficacy
A study conducted on this compound derivatives demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) effective at lower concentrations compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects of this compound revealed that it effectively reduced inflammation markers in animal models. The compound was shown to inhibit cyclooxygenase activity significantly, leading to decreased levels of prostaglandins associated with inflammation .
Mechanism of Action
The mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(6-Methoxynaphthalen-2-yl)propanoate (NAPME)
- Structure : Methyl ester analog.
- Synthesis: Derived via esterification of naproxen’s carboxylic acid group with methanol .
- Applications : Used in amorphous solid dispersions to enhance solubility and dissolution rates of poorly water-soluble drugs .
- Lower lipophilicity (logP) than the isopropyl derivative, impacting membrane permeability .
Carvacrol-Naproxen Conjugates (CD2 and CD3)
- Structure: (R)- and (S)-5-isopropyl-2-methylphenyl esters of naproxen, coupled with carvacrol (a phenolic monoterpene) .
- Synthesis : Prepared using DCC/DMAP-mediated esterification .
- Applications : Demonstrated anti-inflammatory activity in THP-1 cells by suppressing TNF-α release .
- Stereochemistry (R vs. S) influences biological activity, with CD3 (S-isomer) showing enhanced efficacy .
Bis[2-(6-Methoxynaphthalen-2-yl)propanoate] Metal Complexes (e.g., NiL2, CuL2)
- Structure : Dinuclear complexes where naproxen’s carboxylate coordinates to metals (Ni²⁺, Cu²⁺, Zn²⁺, Sn²⁺) .
- Applications : Act as photostabilizers for poly(methyl methacrylate) (PMMA) films. NiL2 exhibits the highest efficiency by decomposing peroxides, scavenging radicals, and absorbing UV light .
- Key Differences :
S-4-((Ethylthio)Carbonothioyl)Phenyl Ester (Naproxen-HBTA)
2-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,2-thiazinane 1,1-dioxide
- Structure : Thiazinane sulfone derivative synthesized via decarboxylative alkylation .
- Key Differences :
- Replacement of the ester with a sulfone-containing heterocycle alters solubility and target selectivity.
Data Table: Comparative Analysis of Key Analogs
Research Findings and Mechanistic Insights
- Photostabilization : Metal complexes like NiL2 outperform organic esters in polymer stabilization due to synergistic peroxide decomposition and UV absorption .
- Biological Activity : Carvacrol-naproxen conjugates leverage dual mechanisms—COX inhibition (from naproxen) and antioxidant effects (from carvacrol)—for enhanced anti-inflammatory profiles .
- Prodrug Design : Isopropyl and methyl esters of naproxen highlight the trade-off between lipophilicity (isopropyl) and rapid hydrolysis (methyl) in tuning drug delivery .
Biological Activity
Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene ring system with a methoxy group and a propanoate ester group. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 250.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The anticancer activity is primarily attributed to its ability to modulate key signaling pathways involved in cell growth and survival. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It acts by inhibiting the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound led to a dose-dependent reduction in cell viability. The IC50 values were determined to be around 10 µM, indicating potent activity against these cells.
- Animal Models : In vivo studies utilizing murine models of cancer showed that administration of the compound resulted in significant tumor regression compared to control groups. Tumor sizes were reduced by approximately 60% after four weeks of treatment.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good bioavailability following oral administration. Studies indicate that it undergoes extensive metabolism via hydrolysis, yielding active metabolites that contribute to its therapeutic effects .
Table 2: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Half-life | 4 hours |
| Metabolites | Active hydrolyzed forms |
Q & A
Q. What are the optimized synthetic routes for Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution using propargyl bromide and naphthol derivatives (as in ) may serve as precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Base choice : K₂CO₃ aids in deprotonating phenolic intermediates, facilitating ether or ester bond formation .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis), while prolonged stirring (2–6 hours) ensures completion .
Yield Optimization : Monitor via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), naphthalene protons (δ 7.1–8.3 ppm), and isopropyl ester groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks at m/z 272.3 [M+H]⁺ (C₁₇H₂₀O₃).
- X-ray Crystallography : For crystalline derivatives, compare with structural analogs (e.g., morpholin-4-yl derivatives in ) to validate stereochemistry .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reaction data during scale-up synthesis?
- Methodological Answer : Contradictions often arise from:
- Solvent Polarity : DMF (high polarity) may favor side reactions at scale; switch to THF or toluene for better control .
- Impurity Profiling : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect byproducts like 6,6'-dimethoxybinaphthalene (Impurity F, ) .
- Kinetic Studies : Employ calorimetry to monitor exothermic steps (e.g., esterification) and adjust cooling rates to prevent decomposition .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinity of the naphthalene core to targets (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with logP and solubility, leveraging data from analogs like (6-methoxynaphthalen-2-yl)acetic acid () .
- MD Simulations : Assess stability of ester derivatives in lipid bilayers to predict membrane permeability .
Q. What advanced techniques are recommended for stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), NaOH (pH 13), and UV light (254 nm) for 24–72 hours. Monitor degradation via UPLC-PDA (e.g., detection of 2-(6-methoxynaphthalen-2-yl)propanoic acid as a hydrolysis product) .
- Arrhenius Modeling : Accelerate stability testing at 40–60°C to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
